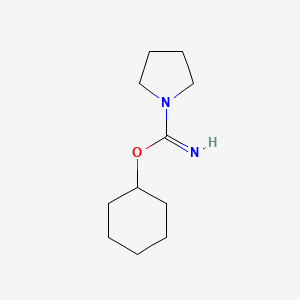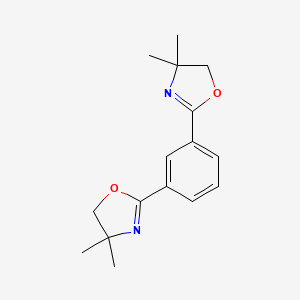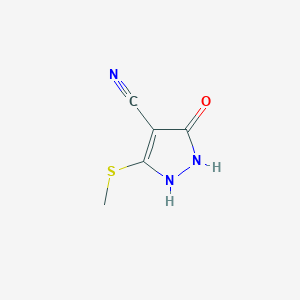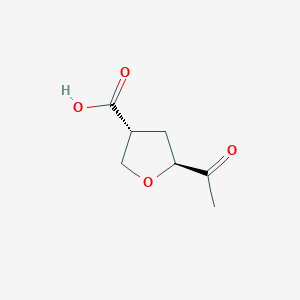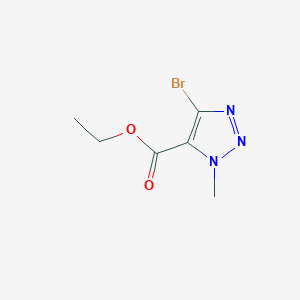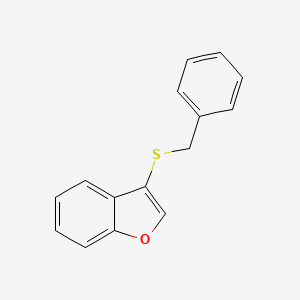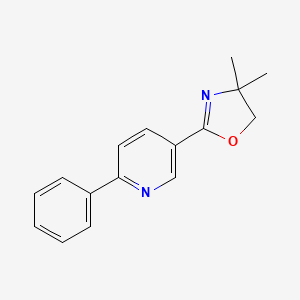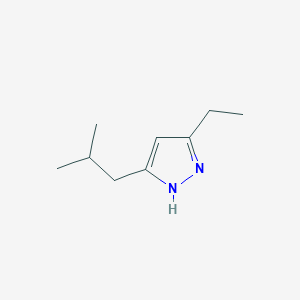acetic acid CAS No. 2865-60-3](/img/structure/B12879490.png)
[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid is an organophosphorus compound with the molecular formula C9H11O4P It is known for its unique chemical structure, which includes both a hydroxyl group and a phosphoryl group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Oxophosphoryl)-2-phenylacetic acid.
Reduction: Formation of 2-(Phosphine oxide)-2-phenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flame retardant and as an additive in polymer production to enhance material properties
Mechanism of Action
The mechanism of action of 2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of a phosphoryl group.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a methoxy group in addition to the hydroxyl and phosphoryl groups
Uniqueness
2-(Hydroxy(phenyl)phosphoryl)-2-phenylacetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
2865-60-3 |
|---|---|
Molecular Formula |
C14H13O4P |
Molecular Weight |
276.22 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)phosphoryl]-2-phenylacetic acid |
InChI |
InChI=1S/C14H13O4P/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)(H,17,18) |
InChI Key |
HWYUCJKANQKHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)P(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


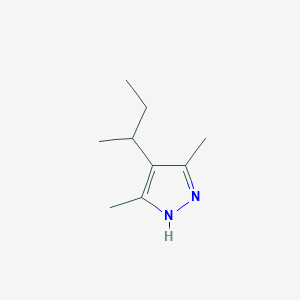
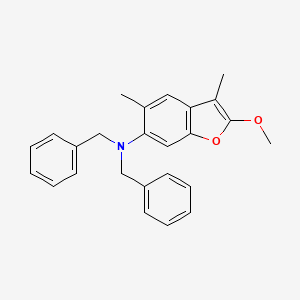
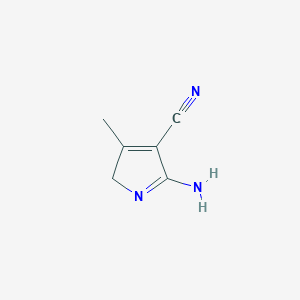


![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
